molecular formula C13H13N3O2 B11996434 N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine CAS No. 159383-34-3

N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine

Cat. No.: B11996434
CAS No.: 159383-34-3
M. Wt: 243.26 g/mol
InChI Key: CNQQVQKKJJUKHA-UHFFFAOYSA-N
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Description

N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methoxybenzoyl group, and a pyrrolidinimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine typically involves the reaction of 4-methoxybenzoyl chloride with 2-pyrrolidinimine in the presence of a cyanating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine exerts its effects involves interactions with molecular targets and pathways. The cyano group and methoxybenzoyl moiety play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-1-(4-chlorobenzoyl)-2-pyrrolidinimine
  • N-Cyano-1-(4-fluorobenzoyl)-2-pyrrolidinimine
  • N-Cyano-1-(4-nitrobenzoyl)-2-pyrrolidinimine

Uniqueness

N-Cyano-1-(4-methoxybenzoyl)-2-pyrrolidinimine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its analogs with different substituents.

Properties

CAS No.

159383-34-3

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

[1-(4-methoxybenzoyl)pyrrolidin-2-ylidene]cyanamide

InChI

InChI=1S/C13H13N3O2/c1-18-11-6-4-10(5-7-11)13(17)16-8-2-3-12(16)15-9-14/h4-7H,2-3,8H2,1H3

InChI Key

CNQQVQKKJJUKHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=NC#N

Origin of Product

United States

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